METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE
Overview
Description
Methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a quinazoline ring fused with a pyrazole ring, making it a part of the quinazoline derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE typically involves multi-component reactions (MCRs). One common method is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the use of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment . The reaction is catalyzed by various catalysts, such as cerium(III) chloride heptahydrate (CeCl3·7H2O), and is carried out in ethanol at reflux for about 2 hours .
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions can be optimized to minimize waste and reduce the use of hazardous solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes involved in diseases such as cancer and viral infections.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazin-4(5H)-one: Known for its biological activities, including enzyme inhibition and anticancer properties.
Quinazoline Derivatives: Such as erlotinib and gefitinib, which are used in the treatment of lung and pancreatic cancers.
Uniqueness: Methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate is unique due to its specific structure, which combines the properties of both quinazoline and pyrazole rings. This fusion enhances its biological activity and makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
methyl 4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-11-17-15-5-3-4-6-16(15)20-18(22(17)21-12)13-7-9-14(10-8-13)19(23)24-2/h3-11,18,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDYEQSKGLEHAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.